molecular formula C15H26O2 B14699875 Methyl tetradeca-3,5-dienoate CAS No. 25091-23-0

Methyl tetradeca-3,5-dienoate

Cat. No.: B14699875
CAS No.: 25091-23-0
M. Wt: 238.37 g/mol
InChI Key: LAWLUKKGUTWMSP-UHFFFAOYSA-N
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Description

Methyl tetradeca-3,5-dienoate is an organic compound with the molecular formula C15H26O2 It is a methyl ester derivative of tetradecadienoic acid, characterized by the presence of two conjugated double bonds in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradeca-3,5-dienoate can be synthesized through the esterification of tetradecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradeca-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Alcohols and saturated esters.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl tetradeca-3,5-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl tetradeca-3,5-dienoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with enzymes and receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradeca-10,11-dienoate: Another methyl ester derivative with a different position of double bonds.

    Methyl tetradeca-3,5,7-trienoate: A compound with an additional double bond in the carbon chain.

    Methyl tetradeca-3,5-dienoic acid: The corresponding acid form of methyl tetradeca-3,5-dienoate.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and ester functional group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl tetradeca-3,5-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-13H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWLUKKGUTWMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781909
Record name Methyl tetradeca-3,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25091-23-0
Record name Methyl tetradeca-3,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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